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molecular formula C4HBrCl2N2 B173887 4-Bromo-3,6-dichloropyridazine CAS No. 10344-42-0

4-Bromo-3,6-dichloropyridazine

Cat. No. B173887
M. Wt: 227.87 g/mol
InChI Key: XAXKZIUQIROVNV-UHFFFAOYSA-N
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Patent
US06699859B1

Procedure details

To a slurry of 4-bromo-3,6-dichloropyridazine (115 g, 0.51 mol) and potassium carbonate (209 g, 1.5 mol) in DMF (1) was added pyrrolidine (46 ml, 0.56 mol) at 0° C. with stirring. The mixture was allowed to warm to room temperature and then stirred under nitrogen overnight. Water (1.5) was added and the resultant slurry was filtered. The residue was washed thoroughly with water and diethyl ether, yielding the title compound (110 g, 100%) as a fine white powder. 1H NMR (250 MHz, CDCl3) δ2.03 (4H, m), 3.64 (4H, m), 6.46 (1H, s). MS (ES+) m/e 218 [MH]+, 220 [MR]+.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[Cl:9].C(=O)([O-])[O-].[K+].[K+].[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1.O>CN(C=O)C>[Cl:9][C:3]1[N:4]=[N:5][C:6]([Cl:8])=[CH:7][C:2]=1[N:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
BrC1=C(N=NC(=C1)Cl)Cl
Name
Quantity
209 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
46 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred under nitrogen overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resultant slurry was filtered
WASH
Type
WASH
Details
The residue was washed thoroughly with water and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1N1CCCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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